Licoflavonol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Licoflavonol peut être synthétisé par diverses réactions chimiques impliquant des précurseurs de flavonoides. Une méthode courante consiste à utiliser la chromatographie liquide haute performance (HPLC) pour isoler et purifier le composé à partir d'extraits de racine de réglisse . La voie de synthèse comprend généralement l'hydroxylation du squelette flavonoidique et l'ajout de groupes fonctionnels spécifiques pour obtenir la structure souhaitée.

Méthodes de production industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de racines de réglisse, suivie d'une purification par des techniques telles que l'extraction en phase solide et la HPLC . Le processus garantit une pureté et un rendement élevés, ce qui le rend adapté à la recherche et aux applications thérapeutiques potentielles.

Analyse Des Réactions Chimiques

Types de réactions : Licoflavonol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en son dihydroflavonol correspondant.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure du flavonoidique.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Quinones et autres dérivés flavonoidiques oxydés.

Réduction : Dihydroflavonol.

Substitution : Divers composés flavonoidiques substitués avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des flavonoides.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

5. Mécanisme d'action

This compound exerce ses effets par le biais de divers mécanismes moléculaires :

Inhibition de la xanthine oxydase : This compound se lie à la xanthine oxydase, réduisant les niveaux d'acide urique et le stress oxydatif.

Activité antibactérienne : Inhibe le système de sécrétion de type III de Salmonella enterica, empêchant l'infection bactérienne.

Propriétés antioxydantes : Améliore l'activité des enzymes antioxydantes telles que la superoxyde dismutase et la catalase, réduisant les dommages oxydatifs.

Applications De Recherche Scientifique

Therapeutic Applications

Licoflavonol's potential applications span various health conditions:

- Neurodegenerative Diseases : The modulation of BACE1 activity by this compound suggests its potential as a therapeutic agent in Alzheimer's disease. By reducing Aβ levels, this compound may help mitigate cognitive decline associated with this condition .

- Cancer Therapy : The immunomodulatory effects of this compound and its ability to enhance immune cell activity indicate its potential role in cancer therapy. The upregulation of IL-7 can improve immune responses against tumors, making this compound a candidate for adjunctive cancer treatment .

Case Study 1: Alzheimer’s Disease Research

A study published in Molecular Nutrition & Food Research demonstrated that this compound effectively reduces Aβ secretion through its influence on BACE1 degradation. The researchers utilized ELISA and western blotting techniques to quantify Aβ levels and BACE1 expression, revealing that this compound's mechanism differs from other compounds like semilicoisoflavone B, which acts via transcriptional inhibition .

Case Study 2: Immunomodulation in Cancer

In another investigation focusing on the immunomodulatory properties of this compound, researchers assessed its effects on T lymphocyte proliferation using cell viability assays. The results indicated that this compound enhances T cell activity and promotes IL-7 secretion from intestinal epithelial cells, suggesting a dual role in both enhancing immunity and potentially inhibiting tumor growth .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Inhibition of Aβ secretion via BACE1 modulation | Reduces Aβ levels; potential therapeutic for Alzheimer's |

| Cancer Therapy | Immunomodulation through IL-7 upregulation | Enhances T lymphocyte proliferation; may improve cancer prognosis |

Mécanisme D'action

Licoflavonol exerts its effects through various molecular mechanisms:

Inhibition of Xanthine Oxidase: this compound binds to xanthine oxidase, reducing uric acid levels and oxidative stress.

Antibacterial Activity: Inhibits the type III secretion system of Salmonella enterica, preventing bacterial infection.

Antioxidant Properties: Enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, reducing oxidative damage.

Comparaison Avec Des Composés Similaires

Licoflavonol est unique parmi les flavonols en raison de ses groupes fonctionnels spécifiques et de ses activités biologiques. Des composés similaires comprennent :

Quercétine : Un autre flavonol aux propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.

Myricétine : Exhibe de fortes activités antioxydantes et anti-inflammatoires.

This compound se démarque par son inhibition spécifique des systèmes de sécrétion bactériens et ses applications thérapeutiques potentielles dans la réduction des taux d'acide urique et du stress oxydatif.

Activité Biologique

Licoflavonol, a prenylated flavonoid derived from the medicinal plant Glycyrrhiza uralensis (Chinese licorice), has garnered attention for its diverse biological activities, particularly its anti-cancer and immunomodulatory effects. This article explores the biological activity of this compound, presenting data on its efficacy against various cancer cell lines, mechanisms of action, and relevant case studies.

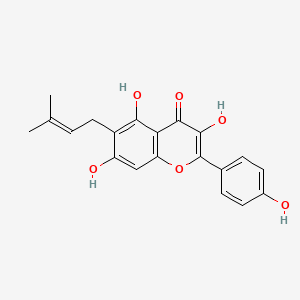

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a prenyl group, which enhances its biological activity. The compound's structural features contribute to its solubility and interaction with biological targets.

1. Anticancer Activity

This compound exhibits significant cytotoxicity against various cancer cell lines. Key findings include:

- Cytotoxicity Data :

This compound's anticancer effects are attributed to several mechanisms:

- Induction of Apoptosis : Studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Proliferation : this compound has shown the ability to inhibit cell proliferation in various cancer models, suggesting it may interfere with cell cycle progression .

3. Immunomodulatory Effects

Research indicates that this compound may also modulate immune responses. For instance:

- In vitro studies have demonstrated that this compound can enhance T lymphocyte proliferation and cytokine production, suggesting a role in boosting immune function .

Case Study 1: Antitumor Efficacy in Animal Models

A study investigating the effects of this compound in vivo demonstrated significant tumor reduction in mouse models of colon cancer when treated with this compound extracts. The treatment resulted in a marked decrease in tumor size compared to control groups.

Case Study 2: Immunomodulatory Potential

In another case study, the administration of this compound to mice enhanced the expression of IL-7 cytokine, promoting T-cell proliferation. This suggests potential applications in enhancing immune responses during cancer therapies .

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMHBSODLWMMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208938 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60197-60-6 | |

| Record name | Licoflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60197-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3F3Z8Y1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 187 °C | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of licoflavonol against Alzheimer's disease?

A1: [] this compound appears to reduce the production of amyloid beta (Aβ), a protein implicated in Alzheimer's disease, by targeting the β-site APP-cleaving enzyme 1 (BACE1). It increases BACE1 phosphorylation, which facilitates the interaction of BACE1 with ADP ribosylation factor-binding proteins 1 and 3 (GGA1 and GGA3). This interaction promotes the delivery of BACE1 to lysosomes for degradation, ultimately reducing Aβ secretion.

Q2: What is the chemical structure of this compound?

A3: this compound is a prenylated flavonol. While the provided abstracts don't explicitly state the molecular formula and weight, its structure has been elucidated through spectroscopic data analysis. [, ]

Q3: Which plant species are sources of this compound?

A3: this compound has been identified in various plant species, including:

- Glycyrrhiza uralensis (Chinese licorice): This plant appears to have the highest abundance of this compound compared to other Glycyrrhiza species. []

- Glycyrrhiza glabra (licorice): This species is known to contain various bioactive compounds, including this compound. []

- Maclura tinctoria: This fruit is a source of this compound and other prenylated flavonoids. []

Q4: Have any studies examined the relationship between the structure of this compound and its antioxidant activity?

A5: [] Yes, density functional theory (DFT) studies suggest that the antioxidant activity of this compound is influenced by its pKa value, particularly under solvent-mediated effects. The research indicates that increasing the pKa value of this compound could potentially enhance its antioxidant activity.

Q5: Has this compound shown any antibacterial activity?

A6: [] While not specifically mentioned for this compound, Glycyrrhiza glabra, a known source of this compound, has demonstrated antibacterial activity against various bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus (MSSA & MRSA), Mycobacterium tuberculosis, and Helicobacter pylori.

Q6: What analytical methods have been used to quantify this compound in plant material?

A7: [] Researchers have successfully used a combination of solid-phase extraction (SPE) and high-performance liquid chromatography coupled with diode array detection (HPLC-DAD) to determine the amount of this compound present in Glycyrrhiza uralensis.

Q7: What is the role of Shao yao gan cao decoction in traditional medicine, and how does this compound contribute to its effects?

A8: [] Shao yao gan cao decoction (SYGC), a traditional Chinese medicine, is used to treat Sphincter of Oddi Dysfunction (SOD). This compound is one of the active compounds in SYGC, and network pharmacology studies suggest that it might contribute to SYGC's therapeutic effects by targeting pathways involved in muscle contraction, B cell receptor signaling, and the complement system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.